IRE1|A kinase-IN-9

Cat. No. B8425199

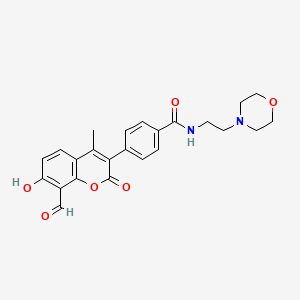

M. Wt: 436.5 g/mol

InChI Key: NQUKAQJMGQBCMS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09040714B2

Procedure details

A mixture of 4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide (3) (8.17 g, 20.0 mmol) and hexamethylenetetramine (11.22 g, 80.0 mmol) in TFA (200 mL) was heated in a pressure flask in a 115° C. oil bath for 40 minutes. This process was repeated once. Upon cooling, the unified solutions were evaporated to 158 g weight and, after addition of CH2Cl2 (500 mL) and water (100 mL) it was cooled to 0° C. The mixture was neutralized with NaOH (2N, 350 mL) and then close to the end point with NaHCO3 (10%) with cooling and stirring. The product was extracted with CH2Cl2 (5×100 mL), washed with water (backextracted), dried on MgSO4 and evaporated to afford 17.2 g crude product. The crude product was loaded on 40 g silica and purified by medium pressure chromatography (4×100 g columns) using 1-3% MeOH in CH2Cl2 by collecting the front fractions to afford 6.2 g (31%) of the title compound. This product can be turned into its HCl salt by dissolving it in EtOH (100 mL) and adding 6N HCl (10 mL). The salt was filtered and washed with 70% EtOH (2×20 mL), dried on air then at 50° C. under 5 Hgmm vacuum to afford 6.0 g HCl salt of the title compound.

Name

4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide

Quantity

8.17 g

Type

reactant

Reaction Step One

[Compound]

Name

crude product

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

31%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([CH3:30])=[C:7]([C:13]3[CH:29]=[CH:28][C:16]([C:17]([NH:19][CH2:20][CH2:21][N:22]4[CH2:27][CH2:26][O:25][CH2:24][CH2:23]4)=[O:18])=[CH:15][CH:14]=3)[C:8](=[O:12])[O:9]2)=[CH:4][CH:3]=1.C1N2CN3CN(C2)CN1C3.[C:41](O)(C(F)(F)F)=[O:42]>>[CH:41]([C:11]1[C:2]([OH:1])=[CH:3][CH:4]=[C:5]2[C:10]=1[O:9][C:8](=[O:12])[C:7]([C:13]1[CH:14]=[CH:15][C:16]([C:17]([NH:19][CH2:20][CH2:21][N:22]3[CH2:23][CH2:24][O:25][CH2:26][CH2:27]3)=[O:18])=[CH:28][CH:29]=1)=[C:6]2[CH3:30])=[O:42]

|

Inputs

Step One

|

Name

|

4-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(2-morpholinoethyl)benzamide

|

|

Quantity

|

8.17 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C2C(=C(C(OC2=C1)=O)C1=CC=C(C(=O)NCCN2CCOCC2)C=C1)C

|

|

Name

|

|

|

Quantity

|

11.22 g

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Two

[Compound]

|

Name

|

crude product

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

115 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the unified solutions were evaporated to 158 g weight

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of CH2Cl2 (500 mL) and water (100 mL) it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

close to the end point with NaHCO3 (10%)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product was extracted with CH2Cl2 (5×100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (backextracted)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried on MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 17.2 g crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purified by medium pressure chromatography (4×100 g columns)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by collecting the front fractions

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1C(=CC=C2C(=C(C(OC12)=O)C1=CC=C(C(=O)NCCN2CCOCC2)C=C1)C)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.2 g | |

| YIELD: PERCENTYIELD | 31% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |